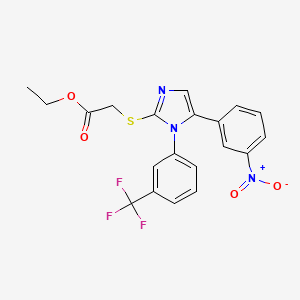

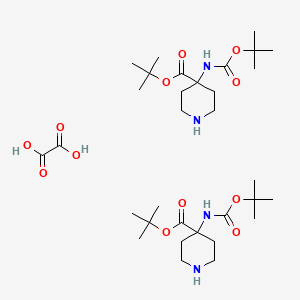

![molecular formula C14H18N2OS B2383010 (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1006307-86-3](/img/structure/B2383010.png)

(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol derivatives are a class of organic compounds that have been studied for their potential antidepressant and anticonvulsant effects . They are synthesized from a variety of precursors and have been found to have a range of biological activities.

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the reaction of appropriate precursors under specific conditions . The exact method of synthesis can vary depending on the specific derivative being produced.Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is characterized by a fused biheterocycle, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, making these compounds suitable for applications in organic electronics .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives can vary widely depending on the specific compound and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis

Benzo[d]thiazol derivatives are characterized by their high oxidative stability and rigid planar structure . These properties make them promising building blocks in the synthesis of semiconductors for plastic electronics .Wissenschaftliche Forschungsanwendungen

Stable Thiazol-2-ylidene and Its Dimer

A study by Arduengo, Goerlich, and Marshall (1997) discusses the synthesis and characterization of a stable thiazol-2-ylidene, which is the first example of a stable, crystalline carbene with a sulfur substituent. This compound, closely analogous to the important thiamin (vitamin B1) carbene, shows potential in studying stable carbenes and their corresponding dimers, providing insight into carbene chemistry (Arduengo, Goerlich, & Marshall, 1997).

Breslow Intermediates from Aromatic N-Heterocyclic Carbenes

In research by Paul et al. (2018), elusive Breslow intermediates derived from aromatic N-heterocyclic carbenes, including thiazolin-2-ylidenes, were generated and characterized. This study illuminates the role of these intermediates in carbene chemistry and their potential applications in various chemical reactions (Paul et al., 2018).

Thiazolides as Antiviral Agents

Stachulski et al. (2011) report the synthesis and activities of thiazolides (including derivatives of thiazol-2-ylidene) against hepatitis B virus replication. Their study highlights the potential of thiazolides as novel antiviral agents, providing a new avenue for therapeutic research (Stachulski et al., 2011).

Metal-Induced Tautomerization of Thiazole Molecules

Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules into heterocyclic carbenes via metal-induced reactions. This research offers valuable insights into the tautomerization processes and potential applications in coordination chemistry and catalysis (Ruiz & Perandones, 2009).

Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives

Desai, Rajpara, and Joshi (2013) synthesized and screened thiazole derivatives for antimicrobial activity. This study highlights the potential of thiazole derivatives, including those related to thiazol-2-ylidene, in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)12-10(4)9(3)6-7-11(12)18-14/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVGDPDNZJDHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=NC(=O)C(C)C)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

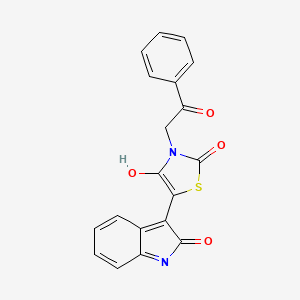

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)

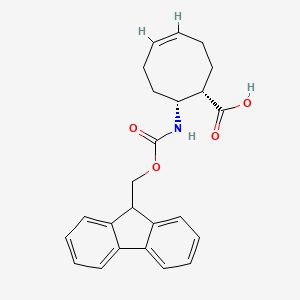

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)

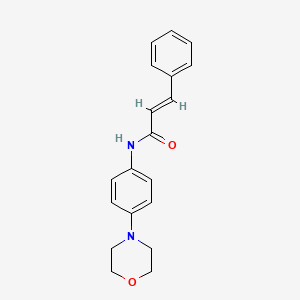

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)

![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)

![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)

![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)